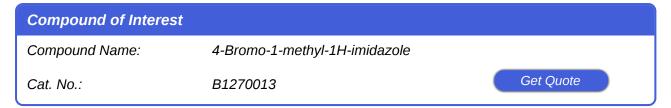


Spectroscopic Data for 4-Bromo-1-methyl-1Himidazole: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for **4-Bromo-1-methyl-1H-imidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines general protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this class of compounds and presents data for structurally related imidazoles to offer a comparative reference.

Spectroscopic Data Summary

Direct, experimentally verified ¹H NMR, ¹³C NMR, and IR spectral data for **4-Bromo-1-methyl-1H-imidazole** is not readily available in peer-reviewed scientific literature. Commercial suppliers and chemical databases indicate the existence of such data; however, the specific chemical shifts, coupling constants, and absorption frequencies are not publicly disclosed.

To provide a useful reference, the following tables summarize typical spectroscopic data for related imidazole derivatives. Researchers can use this information as a preliminary guide for the characterization of **4-Bromo-1-methyl-1H-imidazole**.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Imidazoles



Compound	Solvent	Chemical Shift (δ) ppm
1-Methylimidazole	Not Specified	7.4 (s, 1H, H-2), 6.9 (s, 1H, H-4), 6.8 (s, 1H, H-5), 3.6 (s, 3H, N-CH ₃)
4-Bromo-1H-imidazole	DMSO-d6	~7.6 (s, 1H), ~7.0 (s, 1H)[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Imidazoles

Compound	Solvent	Chemical Shift (δ) ppm
1-Methylimidazole	Not Specified	137.5 (C-2), 129.0 (C-4), 120.0 (C-5), 33.0 (N-CH ₃)
4-Bromo-1H-imidazole	CDCl3	~137 (C-2), ~121 (C-4), ~116 (C-5)[1]

Table 3: Representative IR Absorption Data for Imidazole Derivatives

Functional Group	Typical Absorption Range (cm ⁻¹)	
N-H Stretch (for un-methylated imidazoles)	3200-3500 (broad)	
C-H Stretch (aromatic)	3000-3150	
C-H Stretch (aliphatic, N-CH₃)	2850-2960	
C=N and C=C Ring Vibrations	1450-1650	
C-N Stretch	1250-1350	
C-Br Stretch	500-650	

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like **4-Bromo-1-methyl-1H-imidazole**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring the ¹H and ¹³C NMR spectra of imidazole derivatives involves the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, several techniques can be employed to obtain an IR spectrum:

- Potassium Bromide (KBr) Pellet Method:
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
 KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
 - Mount the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.



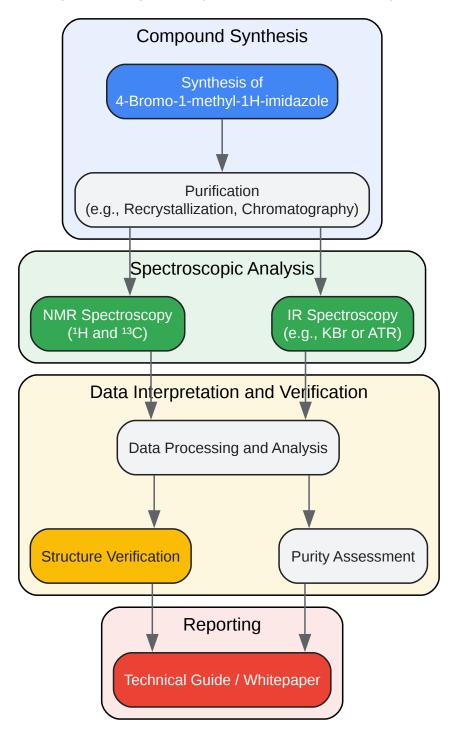
• Acquire the IR spectrum. This method requires minimal sample preparation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **4-Bromo-1-methyl-1H-imidazole**.



Workflow for Spectroscopic Analysis of 4-Bromo-1-methyl-1H-imidazole



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Bromo-1-methyl- 1H-imidazole**.

This guide serves as a foundational resource for researchers working with **4-Bromo-1-methyl-1H-imidazole**. While specific experimental data remains elusive in the public domain, the provided general protocols and comparative data for related compounds offer a valuable starting point for spectroscopic characterization. It is recommended that researchers performing the synthesis and analysis of this compound publish their detailed findings to enrich the collective knowledge base.

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References

- 1. researchgate.net [researchgate.net]
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